tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

organic synthesis alkylating agent leaving group reactivity

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS 147699-19-2) is a synthetic, dual-protected piperidine derivative with the molecular formula C₁₃H₂₅NO₅S and a molecular weight of 307.41 g/mol. The compound features an N-Boc (tert-butyloxycarbonyl) protecting group and a C4-ethyl methanesulfonate (mesylate) side chain, creating a bifunctional scaffold categorized as a PROTAC (Proteolysis Targeting Chimera) linker and a versatile alkylating intermediate.

Molecular Formula C13H25NO5S
Molecular Weight 307.41 g/mol
CAS No. 147699-19-2
Cat. No. B122509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
CAS147699-19-2
Molecular FormulaC13H25NO5S
Molecular Weight307.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C
InChIInChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3
InChIKeyWSNYPQZNUKSYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS 147699-19-2): Molecular Identity and Commercial Availability


tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS 147699-19-2) is a synthetic, dual-protected piperidine derivative with the molecular formula C₁₃H₂₅NO₅S and a molecular weight of 307.41 g/mol . The compound features an N-Boc (tert-butyloxycarbonyl) protecting group and a C4-ethyl methanesulfonate (mesylate) side chain, creating a bifunctional scaffold categorized as a PROTAC (Proteolysis Targeting Chimera) linker and a versatile alkylating intermediate . The mesylate moiety serves as an excellent leaving group for nucleophilic substitution (Sₙ2) reactions, enabling C–N, C–O, and C–C bond formation. Standard commercial purity is ≥97% (HPLC/NMR), with multiple global suppliers offering batch-specific QC documentation . Computed physicochemical properties include XLogP3-AA = 1.6, topological polar surface area = 81.3 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors .

Why Generic Substitution Fails for CAS 147699-19-2: Orthogonal Reactivity and Synthetic Compatibility Requirements


CAS 147699-19-2 occupies a functional niche that simple in-class analogs cannot replicate due to its orthogonal protection strategy. The N-Boc group provides acid-labile amine protection stable under basic and nucleophilic conditions, while the C4-ethyl methanesulfonate side chain functions as a potent alkylating electrophile . Analogs lacking the Boc group (e.g., free piperidine mesylates such as 2-[2-(methylsulfonyl)ethyl]piperidine, CAS 1206969-10-9) will self-react or undergo premature N-alkylation . Conversely, the alcohol precursor tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0) requires additional activation steps, introducing extra synthetic operations and leaving-group variability . Even closely related mesylates such as 4-[(methylsulfonyl)oxy]piperidine-1-carboxylic acid tert-butyl ester (CAS 141699-59-4, C₁₁H₂₁NO₅S, MW 279.35) lack the ethyl spacer that provides conformational flexibility and extended reach in linker applications . These structural differences translate into divergent reactivity profiles, rendering direct interchange of these compounds without re-optimization infeasible.

Quantitative Differentiation Guide for CAS 147699-19-2: Evidence-Based Comparator Analysis


Synthetic Utility Contrast: Mesylate vs. Hydroxyl Activation in Piperidine Alkylation

The methanesulfonate ester of CAS 147699-19-2 provides a pre-activated electrophile that eliminates a synthetic step relative to the alcohol precursor CAS 89151-44-0. When N-Boc-4-piperidineethanol (CAS 89151-44-0) is used directly for alkylation, the hydroxyl group must be activated in situ using NaH and an alkyl halide (e.g., methyl iodide) in THF at 0 °C, followed by overnight stirring and deprotection, yielding 89% over two steps . In contrast, CAS 147699-19-2 is used directly as an alkylating agent without separate activation, as demonstrated in the synthesis of autotaxin inhibitor intermediates where the mesylate undergoes Sₙ2 displacement under mild conditions . This pre-activation translates to one fewer synthetic operation and eliminates batch-to-batch variability associated with in situ activation protocols.

organic synthesis alkylating agent leaving group reactivity piperidine functionalization

PROTAC Linker Categorization and Purity Benchmarking

CAS 147699-19-2 is formally classified and commercially supplied as a PROTAC linker by multiple vendors, including MedChemExpress (Cat. HY-W141391), positioned for use in constructing heterobifunctional protein degraders . The compound carries a guaranteed purity of ≥97% by HPLC and NMR, with batch-specific QC certificates available . By comparison, the structurally analogous benzyl-protected variant benzyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (C₁₆H₂₃NO₅S, MW 341.4) is supplied primarily as a screening compound without equivalent PROTAC-linker classification, limiting its utility in degrader assembly workflows . The tert-butyl carbamate (Boc) protecting group on CAS 147699-19-2 is the industry-standard orthogonal protection for Fmoc- or Alloc-based solid-phase and solution-phase PROTAC synthesis, whereas the benzyl carbamate (Cbz) analog requires hydrogenolysis for deprotection, which may be incompatible with many functional groups encountered in degrader constructs.

PROTAC targeted protein degradation linker chemistry bifunctional degrader

Physicochemical Differentiation: LogP and Topological Polarity vs. In-Class Analogs

The computed XLogP3-AA of CAS 147699-19-2 is 1.6, with a topological polar surface area (TPSA) of 81.3 Ų . This places the compound in a favorable drug-like property space (LogP < 5, TPSA < 140 Ų), predicting adequate membrane permeability balanced with aqueous solubility. The ethyl spacer between the piperidine ring and the mesylate group contributes to this moderate lipophilicity. The direct mesylate analog lacking the ethyl spacer, 4-[(methylsulfonyl)oxy]piperidine-1-carboxylic acid tert-butyl ester (CAS 141699-59-4, MW 279.35), has a lower molecular weight but also reduced conformational flexibility and a shorter reach for nucleophilic displacement, which can sterically constrain Sₙ2 reactivity . The alcohol precursor has a LogP of approximately 0.8–1.0 (estimated), making it significantly more polar and potentially less membrane-permeable if carried through into final bioactive molecules. The computed boiling point of CAS 147699-19-2 is 431.1 ± 18.0 °C (predicted) at standard pressure, with a density of 1.154 ± 0.06 g/cm³, and recommended storage at 2–8 °C .

physicochemical properties LogP polar surface area drug-likeness permeability

Patent-Linked Application in Autotaxin and Phospholipase Inhibitor Synthesis

CAS 147699-19-2 is explicitly disclosed as a synthetic intermediate in patent literature describing autotaxin (autotaxin/phospholipase) inhibitors. Patent CN-103936605 and related filings describe the preparation of novel compounds that are autotaxin inhibitors, where CAS 147699-19-2 serves as a key alkylating building block for introducing the piperidine-ethyl spacer motif . The mesylate leaving group enables efficient coupling with phenolic or amine nucleophiles on the inhibitor scaffold. In the broader patent landscape, the compound appears in disclosures related to trioxolane antimalarial agents and kinase inhibitor intermediates, indicating multi-target synthetic versatility . By contrast, the alcohol analog CAS 89151-44-0 has documented use primarily as a precursor for anilinoquinazoline VEGF receptor tyrosine kinase inhibitors and CCR5 receptor antagonists, which represents a distinct, non-overlapping therapeutic area . This differentiation in patent-documented end-use applications suggests that CAS 147699-19-2 is preferentially selected when a pre-activated alkylating piperidine building block is required for nucleophile coupling in autotaxin or phospholipase-targeted programs.

autotaxin inhibitor phospholipase patent intermediate anti-inflammatory oncology

High-Value Application Scenarios for CAS 147699-19-2 Based on Differential Evidence


PROTAC Degrader Assembly: Orthogonal Boc/Mesylate Linker Strategy

CAS 147699-19-2 serves as a pre-activated, Boc-protected piperidine-ethyl linker for constructing PROTAC heterobifunctional degraders . The N-Boc group remains intact during mesylate Sₙ2 coupling with target-protein ligands bearing nucleophilic handles (amines, phenols, thiols). Subsequent Boc deprotection with TFA exposes the piperidine nitrogen for coupling to an E3 ligase recruiter ligand. This orthogonal protection/activation strategy—where the mesylate is the sole electrophilic site—enables sequential, controlled conjugation without cross-reactivity. The compound is stocked as a PROTAC-linker-grade reagent with ≥97% purity, allowing direct use without additional purification in degrader SAR libraries .

Autotaxin/Phospholipase Inhibitor Lead Optimization: Validated Alkylating Intermediate

Patent literature explicitly discloses CAS 147699-19-2 as a synthetic intermediate in autotaxin inhibitor programs . The mesylate group undergoes nucleophilic displacement with aromatic amines or phenols on the inhibitor core to install the piperidine-ethyl spacer. Use of this pre-validated building block reduces route-development time for medicinal chemistry teams pursuing autotaxin or lysophospholipase targets in oncology and inflammatory disease indications.

Piperidine-Functionalized Kinase Inhibitor Fragment Synthesis

The mesylate leaving group of CAS 147699-19-2 enables efficient C–N and C–O bond formation with heteroaromatic cores common in kinase inhibitor scaffolds. The Boc-protected piperidine nitrogen can be deprotected post-coupling for further derivatization (sulfonylation, amidation, reductive amination), enabling rapid analog generation . The compound's intermediate LogP (1.6) and TPSA (81.3 Ų) suggest that the resulting conjugates will remain within favorable drug-like property space , making this building block suitable for fragment-to-lead and lead-optimization campaigns targeting kinase ATP-binding sites.

Multi-Step Telescoped Synthesis in CRO and CDMO Settings

For contract research and manufacturing organizations executing multi-step sequences, CAS 147699-19-2 eliminates one in situ activation step per alkylation event compared to the alcohol precursor route . This step-count reduction translates to lower cumulative solvent consumption, reduced purification burden, and improved overall process mass intensity—factors that directly affect cost-of-goods in scale-up campaigns. The compound's recommended storage at 2–8 °C and availability in bulk quantities (up to kilogram scale from multiple vendors) support its integration into larger-scale manufacturing workflows.

Quote Request

Request a Quote for tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.